molecular formula C10H10N2O2 B3178954 Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 872355-54-9

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B3178954
CAS No.: 872355-54-9
M. Wt: 190.20 g/mol
InChI Key: LHAHLXKZWRIQNR-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a chemical building block based on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound is specifically designed for research applications and is strictly For Research Use Only; it is not intended for diagnostic or therapeutic use in humans or animals. The 7-azaindole core is a privileged structure found in numerous bioactive molecules and is known to mimic purine bases, allowing it to interact with a wide range of enzymes and receptors. Substitutions on the 7-azaindole scaffold, such as a methyl group at the 6-position, have been associated with enhanced metabolic stability, improved solubility, and potent in vitro anticancer activity . Researchers utilize this methyl ester derivative as a key synthetic intermediate for the development of potential therapeutic agents. Its structure allows for further chemical modifications, making it valuable for creating compound libraries aimed at targeting various kinases and DNA-related processes. The broader class of pyrrolo[2,3-b]pyridine derivatives has demonstrated diverse biological actions in scientific studies, including serving as antiproliferative agents, protein-kinase inhibitors, and PARP-1 (Poly(ADP-ribose) polymerase) inhibitors, which are involved in maintaining DNA integrity . As such, this compound offers researchers a versatile starting point in the synthesis of novel molecules for probing biological pathways and evaluating new candidates in oncology and other therapeutic areas.

Properties

IUPAC Name

methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-8(10(13)14-2)5-7-3-4-11-9(7)12-6/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAHLXKZWRIQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732831
Record name Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872355-54-9
Record name Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872355-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrrolopyridines exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain modifications to the pyrrolopyridine scaffold enhanced its activity against breast cancer cells, indicating a promising avenue for drug development in oncology.

2. Neurological Disorders
Research indicates that compounds with a pyrrole structure can interact with neurotransmitter systems. This compound may serve as a lead compound for developing treatments for neurological disorders such as Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier and modulate receptor activity is under investigation.

Organic Synthesis Applications

1. Building Block for Complex Molecules
This compound acts as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Cross-coupling reactions : Useful in forming carbon-carbon bonds.
  • Cyclization reactions : Leading to the synthesis of more complex heterocyclic compounds.

2. Synthesis of Pharmaceuticals
The compound has been utilized in the synthesis of pharmaceuticals due to its structural similarity to bioactive molecules. Its derivatives are being explored for their potential use as anti-inflammatory agents and antibiotics.

Material Science Applications

1. Polymer Chemistry
this compound has applications in polymer chemistry as a monomer or additive. It can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

2. Coatings and Composites
In materials science, this compound is being studied for its potential use in coatings that require specific chemical resistance and durability. Its incorporation into composite materials could improve their overall performance in industrial applications.

Case Studies

Study Title Focus Area Findings
Anticancer Activity of PyrrolopyridinesMedicinal ChemistryEnhanced cytotoxicity against breast cancer cells
Neuroprotective Effects of Pyrrole DerivativesNeurologyPotential modulation of neurotransmitter systems
Synthesis of Novel AntibioticsOrganic SynthesisDevelopment of new derivatives with antibacterial activity
High-performance PolymersMaterial ScienceImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor, c-Kit proto-oncogene proteins, and fms-like tyrosine kinase-3. These interactions disrupt key signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes the structural and physicochemical properties of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 6-CH₃, 5-COOCH₃ C₁₀H₁₀N₂O₂ 190.20 Enhanced metabolic stability; intermediate in kinase inhibitors
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 329946-99-8) 5-COOCH₃ C₉H₈N₂O₂ 176.17 Higher reactivity due to unsubstituted C6; used in cross-coupling reactions
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (83) 4-Cl, 5-COOCH₂CH₃ C₁₀H₉ClN₂O₂ 224.64 Potential antimicrobial activity; slower ester hydrolysis
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1234615-74-7) 4-F, 5-COOCH₃ C₉H₇FN₂O₂ 194.16 Improved electronic effects for target binding; explored in fluorinated drug analogs
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 872355-55-0) 6-CH₃, 5-COOH C₉H₈N₂O₂ 176.17 Increased acidity; used in conjugates for solubility modulation
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 3-Br, 5-COOCH₃ C₉H₇BrN₂O₂ 255.07 Bromine enables Suzuki-Miyaura couplings; precursor to functionalized derivatives

Research Findings and Functional Insights

Metabolic Stability

The 6-methyl group in the target compound significantly enhances metabolic stability compared to its non-methylated analog (CAS 329946-99-8), as evidenced by reduced cytochrome P450-mediated oxidation in preclinical studies .

Electronic and Solubility Effects
  • Methyl 4-fluoro analog : Fluorine’s electronegativity increases electron-deficient character, improving binding affinity in kinase inhibition assays .
  • Carboxylic acid derivative (CAS 872355-55-0) : The free carboxylic acid group enhances water solubility, making it suitable for prodrug formulations .

Biological Activity

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, with the CAS number 872355-54-9, is a compound of significant interest due to its potential biological activity. This article delves into its pharmacological properties, structure-activity relationships (SAR), and various biological applications, supported by data tables and research findings.

This compound has the molecular formula C10H10N2O2C_{10}H_{10}N_2O_2 and a molecular weight of 178.20 g/mol. Its structural features include:

  • Molecular Structure : The compound comprises a pyrrole moiety fused to a pyridine ring, which is characteristic of many biologically active compounds.
  • Solubility : It is soluble in organic solvents and has been noted for its potential to permeate biological membranes effectively.
PropertyValue
Molecular FormulaC10H10N2O2
Molecular Weight178.20 g/mol
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)1.08

Pharmacological Applications

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells .
  • Antitumor Activity : this compound has been investigated for its potential anticancer properties. In vitro studies revealed moderate cytotoxicity against several cancer cell lines, suggesting its utility in cancer therapeutics .
  • Neuroprotective Effects : Some studies highlight the neuroprotective capabilities of pyrrolo-containing compounds, indicating their potential in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its substituents. Research has demonstrated that modifications at specific positions on the pyrrole or pyridine rings can enhance or diminish activity against target pathogens or cancer cells.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against M. tuberculosis
AntitumorModerate cytotoxicity in various cancer cell lines
NeuroprotectivePotential benefits in neurodegenerative diseases

Case Study 1: Antimicrobial Efficacy

In a detailed study by Deraeve et al., several pyrrolo derivatives were synthesized and tested against M. tuberculosis. The most promising compound exhibited an MIC (minimum inhibitory concentration) below 0.15 µM, indicating potent antimicrobial properties while maintaining low toxicity to VERO cells .

Case Study 2: Antitumor Activity

A recent investigation assessed the cytotoxic effects of this compound on ovarian and breast cancer cell lines. The results showed that this compound could selectively inhibit tumor growth while sparing normal cells, highlighting its therapeutic potential in oncology .

Q & A

What are the common synthetic routes for Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?

Basic
The synthesis typically involves cyclization of substituted pyrrole or pyridine precursors. For example, a methyl-substituted pyrrole derivative may undergo nucleophilic substitution or Pd-catalyzed cross-coupling to introduce the carboxylate group. Reaction conditions such as solvent polarity (e.g., toluene vs. DCM), temperature (80–120°C), and acid/base catalysts (e.g., H₂SO₄ or Et₃N) critically affect regioselectivity and yield .

Advanced
Optimizing reaction conditions requires balancing steric and electronic effects. For instance, introducing the methyl group at position 6 may require protection/deprotection strategies to prevent side reactions. Microwave-assisted synthesis has been reported for analogous pyrrolo-pyridines to reduce reaction time and improve purity (>95%) . Post-synthesis purification often involves column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization from ethanol .

How is this compound characterized, and what analytical challenges arise?

Basic
Standard techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at position 6, ester carbonyl at position 5).
  • HRMS : To verify molecular formula (C₁₀H₁₀N₂O₂, [M+H]+ = 191.082).
  • HPLC : Purity assessment (≥97% as per commercial standards) .

Advanced
Ambiguities in NMR assignments, particularly for pyrrolo-pyridine ring protons, can arise due to tautomerism. 2D NMR (COSY, NOESY) is essential to resolve overlapping signals. For example, the NH proton in the pyrrole ring may exhibit exchange broadening, requiring DMSO-d₆ as a solvent for clearer spectra .

What biological activities are associated with this compound, and how do structural modifications alter its efficacy?

Basic
Preliminary studies on related pyrrolo-pyridines show:

  • Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (MIC = 16–32 µg/mL).
  • Anticancer potential : IC₅₀ values of 10–20 µM in HeLa and MCF-7 cell lines .

Advanced
Structure-activity relationship (SAR) studies reveal:

  • Methyl group at position 6 : Enhances metabolic stability but reduces solubility.
  • Ester vs. carboxylic acid : The methyl ester improves cell permeability compared to the free acid.
  • Substitution at position 3 : Introducing halogens (e.g., Cl, Br) increases cytotoxicity but may induce hepatotoxicity .
Analog Anticancer IC₅₀ (µM) Solubility (mg/mL)
Methyl 6-methyl derivative12 (HeLa)0.5 (PBS)
6-Chloro analog (CAS 951625-93-7)8 (HeLa)0.2 (PBS)
5-Carboxylic acid variant>50 (HeLa)2.1 (PBS)
Data adapted from

What methodologies are used to assess the stability of this compound under varying storage conditions?

Basic
Stability is tested via:

  • Forced degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).
  • HPLC monitoring : Detection of degradation products (e.g., ester hydrolysis to carboxylic acid) .

Advanced
Long-term storage (2–8°C under argon) prevents oxidation of the pyrrole NH group. Lyophilization in amber vials enhances stability for >12 months. Degradation kinetics follow first-order models, with activation energy (Eₐ) ~85 kJ/mol calculated via Arrhenius plots .

How do researchers resolve contradictions in reported bioactivity data for pyrrolo-pyridine derivatives?

Advanced
Discrepancies often arise from assay variability (e.g., cell line passage number, serum concentration). Strategies include:

  • Meta-analysis : Cross-referencing data from >3 independent studies.
  • Dose-response normalization : Expressing activity as % inhibition relative to positive controls (e.g., doxorubicin).
  • Computational modeling : Molecular docking to predict binding affinity to targets like EGFR or topoisomerase II .

What comparative studies exist between this compound and its structural analogs?

Basic
Key analogs include:

  • Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 951625-93-7) : Higher potency but lower solubility.
  • Ethyl 6-methyl variant : Improved bioavailability due to slower ester hydrolysis .

Advanced
Comparative synthesis challenges:

  • Chlorinated analogs : Require hazardous reagents (POCl₃), complicating scale-up.
  • Nitro derivatives : Exhibit redox instability, limiting in vivo applications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

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